4-Azido-L-homoalanine hydrochloride
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Overview
Description
MFCD18382041, also known as Nγ-Azido-D-2,4-diaminobutyric acid hydrochloride, is a white crystalline powder with a molecular formula of C4H9ClN4O2 and a molecular weight of 180.60 g/mol . This compound is primarily used in peptide and solid-phase synthesis due to its unique azido functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nγ-Azido-D-2,4-diaminobutyric acid hydrochloride involves the azidation of D-2,4-diaminobutyric acid. The reaction typically occurs in the presence of sodium azide and a suitable solvent under controlled temperature conditions to ensure the formation of the azido group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high purity and yield. The compound is then purified through crystallization and other separation techniques to achieve the desired purity level of ≥98% .
Chemical Reactions Analysis
Types of Reactions
Nγ-Azido-D-2,4-diaminobutyric acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used in the initial azidation reaction.
Hydrogen and Catalysts: Used in reduction reactions.
Copper Catalysts: Often used in cycloaddition reactions.
Major Products Formed
Amines: Formed through reduction of the azido group.
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
Nγ-Azido-D-2,4-diaminobutyric acid hydrochloride has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Utilized in bioconjugation techniques for labeling and tracking biomolecules.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Nγ-Azido-D-2,4-diaminobutyric acid hydrochloride involves its azido group, which can undergo various chemical transformations. The azido group is highly reactive and can participate in click chemistry reactions, making it valuable for bioconjugation and other applications. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- D-2-amino-4-azidobutanoic acid hydrochloride
- D-azidohomoalanine hydrochloride
- D-homoAZAL hydrochloride
Uniqueness
Nγ-Azido-D-2,4-diaminobutyric acid hydrochloride is unique due to its specific azido functional group, which provides versatility in chemical reactions and applications. Its high purity and well-defined structure make it a preferred choice for precise scientific research and industrial applications .
Properties
IUPAC Name |
2-amino-4-azidobutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHYJRIDKLZZEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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